molecular formula C6H11N5 B1610316 (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole CAS No. 851394-30-4

(S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole

Cat. No.: B1610316
CAS No.: 851394-30-4
M. Wt: 153.19 g/mol
InChI Key: JTQJCMXMBWLKCI-YFKPBYRVSA-N
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Description

(S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole is a chiral compound that features a pyrrolidine ring attached to a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole typically involves the reaction of a pyrrolidine derivative with a tetrazole precursor

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the pyrrolidine moiety.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrazoles or pyrrolidines.

Scientific Research Applications

(S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Pyrrolidin-2-ylmethyl-1H-tetrazole: The enantiomer of the compound, which may have different biological activities.

    5-Methyl-1H-tetrazole: A simpler tetrazole derivative with different chemical properties.

    Pyrrolidine: The parent compound of the pyrrolidine moiety, which lacks the tetrazole ring.

Uniqueness

(S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole is unique due to its chiral nature and the presence of both a pyrrolidine ring and a tetrazole moiety. This combination of structural features allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-[[(2S)-pyrrolidin-2-yl]methyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-2-5(7-3-1)4-6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQJCMXMBWLKCI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458254
Record name (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851394-30-4
Record name (S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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